1-(Phenylselanyl)oct-1-en-4-one
Description
Properties
CAS No. |
116142-45-1 |
|---|---|
Molecular Formula |
C14H18OSe |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
1-phenylselanyloct-1-en-4-one |
InChI |
InChI=1S/C14H18OSe/c1-2-3-8-13(15)9-7-12-16-14-10-5-4-6-11-14/h4-7,10-12H,2-3,8-9H2,1H3 |
InChI Key |
NPVIIDDAGOJNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC=C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylselanyl Oct 1 En 4 One and Analogous Alpha Phenylselanyl Carbonyl Systems
Direct Alpha-Selenation Approaches for Carbonyl Compounds
The direct introduction of a phenylselanyl moiety alpha to a carbonyl group is the critical first step in this synthetic sequence. Several strategies have been developed to achieve this, primarily relying on the reaction of an enol or enolate with an electrophilic selenium reagent.
Electrophilic Selenation of Ketone Enolates and Enol Acetates
One of the most common and effective methods for the synthesis of α-phenylselanyl ketones is the reaction of a ketone enolate with an electrophilic selenium reagent. wikipedia.org Ketone enolates, which are readily generated by treating the corresponding ketone with a strong base, are nucleophilic at the α-carbon and react efficiently with electrophiles. Benzeneselenenyl chloride (PhSeCl) and benzeneselenenyl bromide (PhSeBr) are frequently employed as the electrophilic selenium source. semanticscholar.orgorganicreactions.org
The process typically involves the formation of a kinetically controlled enolate, which is then trapped by the selenylating agent. wikipedia.org For instance, the reaction of a lithium enolate with PhSeCl or diphenyl diselenide (PhSeSePh) can introduce the PhSe group. organicchemistrydata.org However, issues such as proton transfer can sometimes lead to the formation of bis-selenated byproducts. organicchemistrydata.org A cleaner reaction can often be achieved by first converting the carbonyl compound to a silyl enol ether, which then reacts with PhSeCl. organicchemistrydata.orgwiley-vch.de
Enol acetates also serve as valuable precursors for α-phenylselanyl ketones. The reaction of enol acetates with electrophilic selenium species, such as benzeneselenenyl trifluoroacetate, provides a useful route to these compounds. semanticscholar.org
Table 1: Common Reagents for Electrophilic Selenation
| Selenylating Agent | Substrate | Typical Conditions |
|---|---|---|
| Benzeneselenenyl chloride (PhSeCl) | Ketone enolates, Silyl enol ethers | Trapping of pre-formed enolate at low temperature |
| Benzeneselenenyl bromide (PhSeBr) | Ketone enolates | Direct selenenylation of ketone enolates |
| Diphenyl diselenide ((PhSe)₂) | Ketone enolates, Carbonyl compounds | Often requires an oxidant or catalyst |
Oxidative C-Se Bond Formation from Carbonyl Compounds and Diselenides
An alternative approach to direct α-selenation involves the oxidative coupling of carbonyl compounds with diphenyl diselenide. This method avoids the pre-formation of enolates and can proceed under neutral or mildly basic conditions. Various oxidants can promote this carbon-selenium bond formation.
A notable example is the use of potassium persulfate (K₂S₂O₈) as an oxidant. nih.gov This method allows for the reaction of a variety of aldehydes and ketones with diphenyl diselenide to afford the corresponding α-phenylselanyl carbonyl compounds in moderate to excellent yields. nih.gov The reaction is believed to proceed through a single-electron transfer (SET) mechanism, where the persulfate initiates the formation of radical intermediates. nih.gov Hypervalent iodine reagents have also been shown to mediate the oxidative coupling between diselenides and carbonyl compounds. researchgate.net
Cesium carbonate has been identified as a unique catalyst for the α-phenylselenation of carbonyl compounds with diphenyl diselenide. mdpi.com The reaction is thought to proceed via the generation of an enolate anion by deprotonation with the cesium salt, which is then trapped by the diselenide. mdpi.com
Metal-Free Approaches to Alpha-Phenylselanyl Ketones
In recent years, the development of metal-free synthetic methods has garnered significant attention due to their environmental and economic advantages. Several metal-free protocols for the α-selenation of ketones have been established.
One such approach utilizes KF/Al₂O₃ to mediate the reaction between aldehydes or ketones and diphenyl diselenide at room temperature, producing α-phenylseleno carbonyl compounds in good to excellent yields. researchgate.net This method offers a simple and selective procedure for C-Se bond formation.
Furthermore, photoinduced metal-free α-selenylation of ketones has been reported as a green and efficient protocol. nih.govrsc.org This reaction proceeds by irradiating a mixture of a ketone, a diselenide, and a catalytic amount of an amine like pyrrolidine, without the need for a photosensitizer. nih.govrsc.org This methodology is applicable to a range of cyclic and acyclic ketones and various diorganoyl diselenides. nih.gov Triflic anhydride-mediated activation of acetophenones has also been explored for subsequent metal-free α-functionalisation. d-nb.infonih.gov
Table 2: Comparison of Metal-Free α-Selenation Methods
| Method | Reagents | Key Advantages |
|---|---|---|
| KF/Al₂O₃ Mediated | Carbonyl compound, Diphenyl diselenide, KF/Al₂O₃ | Mild, room temperature conditions, simple procedure. researchgate.net |
Synthesis via Selenoxide Elimination Pathways
Once the α-phenylselanyl ketone has been synthesized, the next step is its conversion to the corresponding α,β-unsaturated carbonyl compound. This is achieved through an oxidative process known as selenoxide elimination.
Conversion of Alpha-Phenylselanyl Ketones to Alpha,Beta-Unsaturated Carbonyl Compounds
A variety of oxidizing agents can be used to convert the selenide (B1212193) to the selenoxide, including hydrogen peroxide (H₂O₂), ozone (O₃), sodium metaperiodate (NaIO₄), and meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgsemanticscholar.org The choice of oxidant can be crucial, especially for sensitive substrates. For example, hydrogen peroxide can sometimes lead to over-oxidation, while mCPBA is often used for substrates whose product olefins are susceptible to oxidation. wikipedia.org When using mCPBA, the oxidation can be carried out at low temperatures, and the subsequent elimination occurs upon warming. wikipedia.org
The elimination of the selenoxide is a facile process that typically occurs at temperatures between -50 and 40 °C. wikipedia.orgwikiwand.com This mild condition is a significant advantage of this methodology. The reaction generally favors the formation of conjugated double bonds. wikipedia.org
Stereospecific Olefin Synthesis via Selenoxide Elimination
Selenoxide elimination is a stereospecific syn-elimination, meaning that the proton being removed and the phenylseleninyl group must be in a syn-coplanar arrangement in the transition state. wikipedia.orgscribd.com This stereochemical requirement has important implications for the geometry of the resulting alkene.
In acyclic systems, the syn-elimination pathway often leads to the formation of the trans-alkene with high selectivity. wikipedia.orgwpmucdn.com For cyclic α-phenylselanyl ketones, the formation of endocyclic double bonds is generally favored over exocyclic ones, provided a syn-hydrogen is available in the ring. wikipedia.org The stereospecific nature of the selenoxide elimination, akin to the Corey-Winter olefin synthesis which also proceeds via a stereospecific elimination, makes it a powerful tool for the controlled synthesis of specific olefin isomers. wikipedia.org
It is important to note that epimerization at both the carbon and selenium stereocenters can potentially occur, which could affect the stereochemical outcome of the reaction. wikipedia.org However, under carefully controlled conditions, the selenoxide elimination provides a reliable method for stereospecific olefin synthesis.
Advanced and Sustainable Synthetic Strategies for Organoselenium Compounds
Modern synthetic chemistry emphasizes the development of methodologies that are not only efficient but also environmentally conscious. For the synthesis of organoselenium compounds, this has led to the exploration of catalytic systems, flow chemistry, electrosynthesis, non-conventional energy sources, and green solvents. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents.
Catalytic Selenation Processes
Catalytic methods for the formation of carbon-selenium (C-Se) bonds represent a significant advancement over stoichiometric approaches. These processes often utilize transition metals or organocatalysts to facilitate the reaction, leading to higher efficiency and atom economy.
Recent research has demonstrated the use of selenium catalysis in various organic transformations, including the synthesis of α-keto acetals from methyl ketones sciltp.com. While not a direct selenation, it highlights the catalytic potential of selenium compounds. More directly, K₂S₂O₈-promoted C-Se bond formation allows for the cross-coupling of a C(sp³)–H bond adjacent to a carbonyl group with diphenyl diselenide under metal-free conditions, providing a direct route to α-phenylseleno carbonyl compounds researchgate.net.
Asymmetric synthesis of α-alkyl α-selenocarbonyl compounds has also been achieved using bifunctional organocatalysts, showcasing the potential for enantioselective catalytic selenation acs.org. Furthermore, a highly enantioselective selenolactonization of olefinic acids has been developed using (DHQD)₂PHAL as a catalyst and N-phenylselenophthalimide as the electrophilic selenium source, achieving up to 96% enantiomeric excess acs.org. These catalytic systems offer a more sustainable and efficient alternative to traditional methods.
Table 1: Examples of Catalytic Selenation Reactions for Carbonyl Compounds
| Catalyst/Promoter | Substrate | Selenium Source | Product | Yield (%) | Reference |
| K₂S₂O₈ | Ketone | Diphenyl diselenide | α-Phenylseleno ketone | Good | researchgate.net |
| Bifunctional Organocatalyst | Carbonyl Compound | Electrophilic Se reagent | α-Alkyl α-selenocarbonyl compound | N/A | acs.org |
| (DHQD)₂PHAL | Olefinic Acid | N-Phenylselenophthalimide | Selenolactone | Up to 96% ee | acs.org |
Flow Chemistry Applications in Organoselenium Synthesis
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. Its application in organoselenium synthesis is a growing area of interest.
A notable example combines flow chemistry with electrosynthesis for the selenation of alkenes, demonstrating a modern approach to constructing C-Se bonds nih.gov. In a different approach, a metal-free method for the synthesis of selenoesters directly from carboxylic acids has been developed using a flow reactor rsc.orgrsc.org. This process utilizes bifunctional selenoureas which act as both a selenium source and an activator of the carbonyl group rsc.orgrsc.orgchemrxiv.org. The use of a flow reactor in this context helps to reduce reaction times and minimize the formation of impurities chemrxiv.org. These examples underscore the potential of flow chemistry to make the synthesis of organoselenium compounds more efficient and safer.
Electrosynthetically Promoted Selenation Reactions
Electrosynthesis is an inherently green technology that uses electrical current to drive chemical reactions, often eliminating the need for chemical oxidants or reductants. sciltp.comscripps.edu The electrochemical synthesis of organoselenium compounds has emerged as a powerful and sustainable strategy for C-Se bond formation sciltp.com.
Electrochemical methods have been successfully applied to the multicomponent synthesis of 4-selanylpyrazoles and selenazol-2-amines using elemental selenium under catalyst- and chemical-oxidant-free conditions sciltp.com. Another example is the electrochemical oxidative cross-coupling of pyrazolones and diselenides, which proceeds without the need for a transition-metal catalyst or an external oxidant researchgate.net. These electrosynthetic methods provide a clean and efficient pathway to valuable organoselenium compounds, avoiding the stoichiometric waste associated with traditional redox reactions.
Non-Conventional Energy Sources in Organoselenium Synthesis (Microwave, Sonochemistry, Photochemistry, Mechanochemistry)
The use of non-conventional energy sources like microwaves, ultrasound, light, and mechanical force can significantly accelerate reaction rates, improve yields, and lead to more sustainable synthetic protocols.
Microwave Irradiation: Microwave-assisted organic synthesis has been effectively used for the rapid and efficient synthesis of various organoselenium compounds. For instance, a solvent-free method for the synthesis of selenol esters from diorganyl diselenides and acyl chlorides under microwave irradiation provides the desired products in good to excellent yields in just two minutes rsc.org. Microwave heating has also been employed in the synthesis of 3-selenylindoles nih.gov.
Sonochemistry: Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation. An ultrasound-promoted, Cu(I)-catalyzed reaction between 2-phenylindolizine derivatives and diphenyl diselenide has been developed for the synthesis of 1,3-bis(phenylselenyl)indolizines in moderate to very good yields nih.gov. Another green methodology utilizes ultrasonic irradiation for the synthesis of 2-organoselanyl-naphthalenes from alkynols and diaryl diselenides in an aqueous medium, with Oxone® as the oxidant nih.gov.
Photochemistry: Visible light-promoted reactions are a cornerstone of green chemistry. A photoinduced, metal-free α-selenylation of ketones has been developed, providing a green protocol for synthesizing a variety of α-selenoketones nih.gov. This method uses a compact fluorescent lamp (CFL) as the light source and catalytic amounts of pyrrolidine, avoiding the need for photosensitizers or metal catalysts nih.gov. Similarly, a visible light-promoted protocol for the selenylation of alkenes with diorganyl diselenides has been used to synthesize α-alkyl selenomethyl ketones in ethyl acetate under air nih.gov.
Mechanochemistry: Mechanochemical synthesis, typically performed in a ball mill, offers a solvent-free or low-solvent approach to chemical transformations. A rapid and mild mechanochemical method for the synthesis of versatile organoselenium compounds has been reported nih.govnih.gov. This process involves the in-situ generation of magnesium-based selenium nucleophiles from organic halides, magnesium metal, and elemental selenium under liquid-assisted grinding (LAG) conditions nih.govnih.gov. This strategy has a broad substrate scope and good functional group tolerance nih.govresearchgate.net.
Table 2: Application of Non-Conventional Energy Sources in Organoselenium Synthesis
| Energy Source | Reaction Type | Substrates | Product | Conditions | Key Advantage | Reference |
| Microwave | Selenol ester synthesis | Diorganyl diselenides, Acyl chlorides | Selenol ester | Solvent-free, 2 min | Rapid, eco-friendly | rsc.org |
| Ultrasound | Selenylation of indolizines | 2-Phenylindolizine, Diphenyl diselenide | 1,3-Bis(phenylselenyl)indolizine | Cu(I) catalyst, 1.5 h | Efficient | nih.gov |
| Visible Light | α-Selenylation of ketones | Ketones, Diorganyl diselenides | α-Selenoketone | Metal-free, pyrrolidine catalyst | Green, mild | nih.gov |
| Mechanochemistry | Selenide synthesis | Organic halides, Mg, Se | Unsymmetrical monoselenides | Liquid-assisted grinding | Solvent-free, rapid | nih.govnih.gov |
Green Solvent Alternatives in Organoselenium Chemistry
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An eco-friendly methodology for the synthesis of 2-organoselanyl-naphthalenes has been developed using water as the solvent nih.gov. Ethyl acetate, a bio-based and less toxic solvent, has been used in the visible light-promoted synthesis of α-alkyl selenomethyl ketones nih.gov. Furthermore, solvent-free conditions, as seen in some microwave-assisted and mechanochemical methods, represent the ultimate green alternative by completely eliminating solvent waste rsc.orgresearchgate.net. The development of synthetic protocols in these benign media is crucial for the future of sustainable organoselenium chemistry.
Reactivity and Mechanistic Pathways of 1 Phenylselanyl Oct 1 En 4 One
Reactivity of the Alpha,Beta-Unsaturated Ketone Moiety
The α,β-unsaturated ketone moiety in 1-(phenylselanyl)oct-1-en-4-one is an electrophilic system that can react with nucleophiles at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). lumenlearning.comwikipedia.org The presence of the electron-withdrawing carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. wikipedia.org
Conjugate (1,4-) Additions to the Beta-Carbon
Conjugate addition, also known as 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. lumenlearning.comlibretexts.org In this process, a nucleophile adds to the β-carbon of the conjugated system. This reaction is often favored over direct addition to the carbonyl group, especially with softer nucleophiles, as it leads to a thermodynamically stable enolate intermediate which then tautomerizes to the final saturated ketone. lumenlearning.comlibretexts.org
A wide variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated ketones like this compound. wikipedia.org The choice of nucleophile and reaction conditions can influence the competition between 1,2- and 1,4-addition. Weaker bases and soft nucleophiles generally favor 1,4-addition. libretexts.org Examples of nucleophiles that typically undergo conjugate addition include amines, thiols, and Gilman reagents (lithium dialkylcuprates). wikipedia.orglibretexts.org For instance, the reaction with a secondary amine would be expected to yield a 3-aminoketone. wikipedia.org
Table 1: Examples of Nucleophilic Additions to this compound
| Nucleophile | Reagent Example | Expected Product |
| Amine | Diethylamine | 3-(Diethylamino)-1-(phenylselanyl)octan-4-one |
| Thiol | Thiophenol | 1-(Phenylselanyl)-3-(phenylthio)octan-4-one |
| Cuprate | Lithium dimethylcuprate | 1-(Phenylselanyl)nonan-4-one |
This table presents hypothetical products based on established reactivity patterns.
The general mechanism for nucleophilic conjugate addition involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate. Subsequent protonation of the enolate, typically by a solvent or a mild acid workup, yields the 1,4-adduct. wikipedia.org
The Michael reaction is a specific and widely used type of conjugate addition where the nucleophile is a resonance-stabilized carbanion, typically an enolate. masterorganicchemistry.commasterorganicchemistry.com These reactions are fundamental for the formation of carbon-carbon bonds. wikipedia.org The donors in Michael additions are usually active methylene (B1212753) compounds like malonic esters or β-ketoesters, which are deprotonated with a base to form the nucleophilic enolate. masterorganicchemistry.comlibretexts.org
When this compound acts as a Michael acceptor, it reacts with the enolate donor at the β-carbon. youtube.comyoutube.com This reaction results in the formation of a new carbon-carbon bond and ultimately a 1,5-dicarbonyl compound or a related structure after tautomerization of the intermediate enolate. masterorganicchemistry.comyoutube.com
Table 2: Representative Michael Addition Reactions with this compound
| Michael Donor | Base | Expected Product |
| Diethyl malonate | Sodium ethoxide | Diethyl 2-(3-oxo-1-(phenylselanyl)octyl)malonate |
| Cyclohexanone | Lithium diisopropylamide (LDA) | 2-(3-Oxo-1-(phenylselanyl)octyl)cyclohexan-1-one |
| Nitromethane | Potassium hydroxide | 1-(Phenylselanyl)-3-(nitromethyl)octan-4-one |
This table illustrates potential Michael addition products based on known chemical principles.
The mechanism of the Michael addition commences with the deprotonation of the Michael donor by a base to generate an enolate. masterorganicchemistry.com This enolate then attacks the β-carbon of the α,β-unsaturated ketone. The resulting enolate intermediate is subsequently protonated to afford the final product. masterorganicchemistry.com
Pericyclic Reactions: Diels-Alder Cycloadditions as Dienophiles
The electron-deficient carbon-carbon double bond in α,β-unsaturated ketones allows them to function as dienophiles in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carbonyl group in this compound. masterorganicchemistry.comlibretexts.org
In a hypothetical Diels-Alder reaction, this compound would react with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to yield a substituted cyclohexene (B86901) derivative. wikipedia.orglibretexts.org The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously through a cyclic transition state. libretexts.org
Table 3: Potential Diels-Alder Reactions of this compound
| Diene | Expected Product |
| 1,3-Butadiene | 4-Butyl-3-(phenylselanyl)cyclohex-3-en-1-one |
| Cyclopentadiene | Bicyclo[2.2.1]hept-5-en-2-yl(butyl)methanone derivative |
This table shows plausible Diels-Alder adducts.
The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific with respect to both the diene and the dienophile. libretexts.org When cyclic dienes are used, the formation of the endo product is often favored due to secondary orbital interactions in the transition state. libretexts.org
Selective Hydrogenation of the Carbon-Carbon Double Bond
The selective hydrogenation of the carbon-carbon double bond in an α,β-unsaturated ketone without reducing the carbonyl group is a common transformation. This can be achieved using various catalytic systems. Catalytic hydrogenation with palladium on carbon (Pd/C) under controlled conditions is a standard method. chemrxiv.org Other methods, such as transfer hydrogenation, can also be employed. The selective reduction of the double bond yields the corresponding saturated ketone, 1-(phenylselanyl)octan-4-one.
Recent advances in catalysis have explored the use of single-atom alloy (SAA) catalysts for selective hydrogenation reactions, which can offer high selectivity by controlling the adsorption and activation of the substrate. chemrxiv.orgoaepublish.com
Transformations Involving the Phenylselanyl Group
The phenylselanyl group in this compound can undergo a variety of chemical transformations, adding to the synthetic utility of the molecule. Organoselenium compounds are known for their unique reactivity. For instance, the selenium atom can be oxidized to a selenoxide, which can then undergo syn-elimination to introduce a new double bond. However, in this specific molecule, such an elimination would regenerate an α,β-unsaturated system.
Electrophilic Selenium-Mediated Reactions
Electrophilic reactions at the selenium atom or the vinyl group are fundamental to the reactivity of vinyl selenides.
The carbon-carbon double bond in vinyl selenides can react with electrophiles. In the case of selenium-containing compounds, electrophilic attack on an alkene is a well-established method for functionalization. Selenium electrophiles, generated from reagents like diphenyl diselenide in the presence of an oxidant or from phenylselenyl halides (PhSeX), react with alkenes to form a three-membered cyclic intermediate known as a seleniranium ion. nih.gov This positively charged ring is susceptible to attack by nucleophiles.
For a molecule like this compound, an external electrophile (E⁺) would attack the double bond, leading to the formation of a seleniranium ion. The regioselectivity of the subsequent nucleophilic attack (Nu⁻) would be influenced by electronic and steric factors, including the presence of the ketone group at the 4-position. The intramolecular ketone could potentially act as a nucleophile, leading to cyclization, or external nucleophiles could be trapped.
Selenium-Mediated Cyclization Reactions
The presence of both a vinyl selenide (B1212193) and a ketone within the same molecule provides the necessary functionalities for intramolecular cyclization reactions.
Intramolecular oxyselenenylation involves the cyclization of a molecule containing both a double bond and a hydroxyl group, mediated by an electrophilic selenium species. While this compound contains a ketone, its enol tautomer would possess a hydroxyl group. Under acidic conditions that promote enolization, an intramolecular electrophilic addition of the selenium to the double bond could be initiated, followed by trapping of the resulting seleniranium ion by the enol's hydroxyl group. This would result in the formation of a cyclic ether. The feasibility of this pathway would depend on the equilibrium between the keto and enol forms and the reaction conditions. Studies on carbohydrate-based vinyl selenides have explored their behavior in electrophile-induced cyclizations, which proceed via similar principles. nih.govresearchgate.net
Aminoselenenylation is analogous to oxyselenenylation but involves a nitrogen nucleophile. For this reaction to occur with this compound, the ketone would first need to be converted into a nitrogen-containing functional group, such as an enamine or an imine. For example, reaction with a primary amine would yield an enamine intermediate. Subsequent intramolecular attack of the enamine nitrogen onto the selenium-activated double bond could lead to the formation of nitrogen-containing heterocyclic compounds.
Radical cyclizations are powerful methods for forming complex cyclic structures. nih.gov For a molecule like this compound, a radical could be generated at various positions. For instance, a radical initiator could lead to the formation of a vinyl radical. This radical could then participate in a cascade reaction, potentially involving the ketone or the alkyl chain. nih.gov Research on the radical cascade cyclization of other systems, such as bis-vinyl ethers, demonstrates the complexity and potential pathways of such reactions, which can involve a series of exo and endo cyclizations and rearrangements to yield polycyclic products. fao.org The specific pathway for this compound would depend on how the radical is generated and the stability of the radical intermediates formed during the cascade.
Rearrangement Reactions
Organoselenium compounds can undergo various rearrangement reactions, often involving cationic intermediates. wiley-vch.demsu.edu For this compound, rearrangement could be initiated by the formation of a carbocation. For example, protonation of the ketone's carbonyl oxygen, followed by interaction with the vinyl selenide moiety, could lead to cationic intermediates that rearrange to more stable structures. The Pinacol rearrangement, which involves the rearrangement of 1,2-diols to ketones via a carbocation intermediate, provides a classic example of the types of skeletal rearrangements that can occur in the presence of an acid catalyst. youtube.com While not directly applicable, the principles of carbocation stability and migratory aptitude of different groups would govern the outcome of any potential rearrangement of this compound.
2,3-Sigmatropic Rearrangements of Organoselenium Compounds
A key reaction pathway for allylic and vinylic organoselenium compounds is the nih.govchemeurope.com-sigmatropic rearrangement. nih.govwikipedia.orgwikipedia.org This type of pericyclic reaction involves the migration of a substituent over a π-system. wikipedia.org In the context of organoselenium chemistry, this rearrangement typically proceeds through an allylic selenoxide intermediate. nih.gov
The general mechanism for a nih.govchemeurope.com-sigmatropic rearrangement of an allylic selenide involves three main steps as illustrated in the table below. nih.gov
| Step | Description |
| Oxidation | The allylic selenide is first oxidized to the corresponding allylic selenoxide. Common oxidizing agents for this transformation include hydrogen peroxide, ozone, or meta-chloroperoxybenzoic acid (m-CPBA). |
| nih.govchemeurope.com-Sigmatropic Rearrangement | The unstable allylic selenoxide rapidly undergoes a nih.govchemeurope.com-sigmatropic rearrangement. This concerted, pericyclic step involves the migration of the phenylselanyl group from the α-carbon to the γ-carbon of the allylic system, forming a selenenate ester. |
| Hydrolysis | The resulting selenenate ester is then hydrolyzed to yield an allylic alcohol. This final step regenerates the selenium-containing moiety, often as phenylseleninic acid. |
For this compound, which is a vinylic selenide, the analogous rearrangement would occur after oxidation to the corresponding vinyl selenoxide. The presence of the ketone functionality within the molecule can influence the reactivity and stability of the intermediates. The rearrangement offers a powerful method for the stereoselective synthesis of allylic alcohols. chemeurope.comwikipedia.org The stereochemistry of the newly formed double bond shows a strong preference for the E-alkene (trans) isomer, and the stereochemistry of the new carbon-carbon bond can often be predicted from the transition state geometry. chemeurope.comwikipedia.org
Theoretical studies, such as those using density-functional theory, have been employed to model the endo and exo transition states of these rearrangements to predict enantioselectivity. nih.gov Generally, for selenoxides without substitution at the 2-position of the allyl group, the endo transition state is favored. nih.gov
This compound as a Versatile Synthetic Intermediate
Beyond its participation in sigmatropic rearrangements, this compound and its oxidized counterpart, the corresponding vinyl selenone, are valuable intermediates in organic synthesis. The electron-withdrawing nature of the phenylselanyl group, and especially the phenylselenonyl group in the oxidized form, activates the double bond for various nucleophilic additions.
One of the prominent applications of related vinyl selenoxides and vinyl selenones is in the synthesis of cyclopropyl (B3062369) ketones. acs.org This transformation typically involves the Michael addition of an enolate to the activated double bond of the vinyl selenoxide or selenone. The subsequent intramolecular cyclization via nucleophilic attack of the enolate onto the carbon bearing the selenium group, followed by elimination of the selenium moiety, yields the cyclopropane (B1198618) ring.
The general steps for the formation of cyclopropyl ketones from a vinyl selenoxide and a ketone are outlined below:
| Step | Reagents and Conditions | Description |
| Enolate Formation | A ketone is treated with a suitable base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate. | The base abstracts an α-proton from the ketone to form the nucleophilic enolate. |
| Michael Addition | The enolate is reacted with a vinyl selenoxide (formed in situ from the corresponding vinyl selenide). | The enolate attacks the β-carbon of the vinyl selenoxide in a conjugate addition fashion. |
| Cyclization and Elimination | The resulting intermediate undergoes an intramolecular nucleophilic attack. | The enolate oxygen attacks the carbon bonded to the selenium, leading to the formation of a three-membered ring and the expulsion of the phenylselanyl group. |
This methodology provides a powerful tool for the construction of functionalized cyclopropane rings, which are important structural motifs in many natural products and biologically active molecules. The versatility of this compound as a synthetic intermediate is further underscored by the potential for various other transformations, such as cross-coupling reactions or further functionalization of the ketone group, making it a valuable building block in organic synthesis.
Stereochemical Control and Asymmetric Synthesis
Development of Chiral Organoselenium Reagents and Catalysts
The foundation of many asymmetric organoselenium reactions lies in the design and synthesis of chiral, non-racemic organoselenium compounds. These molecules serve either as stoichiometric reagents or, more desirably, as catalysts that can induce chirality in a substrate through a cyclic process.
The majority of these chiral ligands and catalysts are synthesized in a few high-yielding steps starting from readily available natural products, often referred to as the "chiral pool". wikipedia.orgmedium.com Chiral amino alcohols, such as those derived from valine or phenylalanine, are particularly common starting materials for creating chiral diselenides. wikipedia.org Other successful scaffolds include camphor, ferrocenes, and binaphthyl derivatives, which provide a rigid and well-defined chiral environment around the selenium atom. nih.govrsc.org
These chiral diselenides are typically precursors to the active electrophilic selenium species ("RSe+"). The active reagents are often prepared in situ by the oxidative cleavage of the Se-Se bond using reagents like bromine or ammonium (B1175870) persulfate. nih.gov This generates a chiral selenenyl halide or a related species that can then react with a nucleophilic substrate, such as an alkene. The close proximity of a heteroatom (like nitrogen or oxygen) within the chiral ligand to the selenium atom is a common design feature, as it can help stabilize intermediates and enhance stereochemical communication during the reaction. nih.gov The development of catalytic systems, where only a small amount of the chiral diselenide is needed, represents a significant advancement, making these processes more efficient and sustainable. nih.govsigmaaldrich.com
Enantioselective Transformations Mediated by Organoselenium Species
Chiral organoselenium species, acting as either electrophiles or as part of a catalytic complex, can mediate a variety of enantioselective transformations. These reactions leverage the ability of the chiral selenium moiety to differentiate between two enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Asymmetric selenocyclization is a powerful method for constructing chiral heterocyclic compounds. In these reactions, an electrophilic chiral selenium reagent reacts with a molecule containing both an alkene and an internal nucleophile (like a hydroxyl or amino group). The selenium species activates the double bond by forming a chiral seleniranium ion intermediate. This is followed by an intramolecular attack of the nucleophile, which proceeds in a stereoselective manner dictated by the chiral reagent.
For instance, the cyclofunctionalization of unsaturated alcohols (selenoetherification) can be achieved with high diastereoselectivity using chiral sulfur-containing diselenides. nih.gov This approach has been successful in creating substituted tetrahydrofuran (B95107) derivatives. nih.gov More advanced systems utilize chiral catalysts in conjunction with achiral selenium sources. In one example, a chiral squaramide catalyst, working with a Brønsted acid and an achiral Lewis base, can activate an achiral selenium donor, N-p-anisylselenyl succinimide (B58015) (NPASS), to effect a highly enantioselective selenocyclization of o-allyl-substituted phenols, yielding chroman products with up to 92% enantiomeric excess (ee). researchgate.net Similarly, bifunctional organocatalysts derived from cinchona alkaloids, such as (DHQD)2PHAL, have been used to catalyze the enantioselective selenolactonization of olefinic acids with N-phenylselenophthalimide (N-PSP), achieving up to 96% ee. researchgate.net
| Catalyst/Reagent | Substrate Type | Reaction | Selectivity |
| Chiral sulfur-containing diselenide | Alkenols | Selenoetherification | Good diastereoselectivity (91:9 to 96:4 d.r.) nih.gov |
| Chiral squaramide catalyst / NPASS | o-Allyl-substituted phenol | Selenocyclization | Excellent enantioselectivity (up to 92% ee) researchgate.net |
| (DHQD)2PHAL / N-PSP | Olefinic acids | Selenolactonization | High enantioselectivity (up to 96% ee) researchgate.net |
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds (enones) is a fundamental carbon-carbon bond-forming reaction. Chiral organoselenium compounds have emerged as effective ligands in transition metal-catalyzed versions of this transformation. williams.edu
In this context, chiral β-amino diselenides, which can be readily prepared from chiral amino alcohols, serve as ligands for copper catalysts. These chiral copper-selenium complexes can then mediate the enantioselective conjugate addition of organometallic reagents, such as diethylzinc (B1219324) (Et2Zn), to cyclic enones like cyclohexenone. rsc.org The chiral environment created by the selenium ligand directs the approach of the nucleophile to one of the enantiotopic faces of the enone, resulting in the formation of the β-alkylated ketone product with high enantioselectivity. nih.gov For example, using a chiral diselenide derived from (S)-phenylglycinol as a ligand in the copper-catalyzed addition of Et2Zn to cyclohexenone can yield the product with up to 96% ee. rsc.org This methodology showcases the synergy between organoselenium chemistry and transition metal catalysis to achieve high levels of stereocontrol. nih.govrsc.org
| Ligand Type | Metal Catalyst | Nucleophile | Substrate | Selectivity |
| Chiral β-amino diselenide | Copper (e.g., Cu(OTf)2) | Dialkylzinc (e.g., Et2Zn) | Cyclic Enones | High enantioselectivity (up to 96% ee) rsc.org |
| Chiral Selenide (B1212193) | Copper | Organometallic Reagents | Enones | High regioselectivity and enantioselectivity williams.edu |
Chiral Auxiliary Approaches Utilizing Alpha-Phenylselanyl Systems
An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and the auxiliary can often be recovered. wikipedia.org This approach has been successfully applied to α-phenylselanyl carbonyl compounds.
A notable example is the diastereoselective aldol (B89426) reaction of N-phenylselanylacetyl oxazolidine-2-thiones. researchgate.net In this system, an α-phenylselanylacetyl group is attached to a chiral oxazolidinethione, a sulfur analogue of the well-known Evans auxiliaries. researchgate.netscielo.org.mx The chiral auxiliary directs the stereochemical course of the reaction. Upon treatment with a Lewis acid like titanium tetrachloride (TiCl4) and a base, a titanium enolate is formed. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde electrophile to approach from the less hindered side. santiago-lab.com
This facial bias leads to a highly diastereoselective aldol addition. researchgate.net The reaction between the titanium enolate of N-phenylselanylacetyl oxazolidine-2-thione and various aldehydes proceeds with excellent diastereoselectivity (96:4) in favor of the syn aldol adduct. researchgate.net This method provides a reliable way to introduce an α-phenylselanyl-β-hydroxy motif with high stereocontrol. The resulting aldol products are valuable intermediates, as the auxiliary can be cleaved by methanolysis to afford the corresponding α-phenylselanyl ester, and the selenium group can be further manipulated or removed. researchgate.net
| Substrate | Reagents | Reaction | Product | Diastereomeric Ratio (d.r.) |
| N-phenylselanylacetyl oxazolidine-2-thione | 1. TiCl4, Base2. Aldehyde (R-CHO) | Asymmetric Aldol Reaction | syn-aldol adduct | 96:4 researchgate.net |
Computational Chemistry and Mechanistic Elucidation Theoretical Aspects
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a powerful and widely used computational method for studying organoselenium compounds. acs.orgresearchgate.net It offers a reliable balance between accuracy and computational cost for predicting molecular geometries, reaction energetics, and various electronic properties. acs.orgresearchgate.net
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its reactivity. DFT calculations allow for the determination of key descriptors such as frontier molecular orbitals (HOMO and LUMO), dipole moments, and chemical hardness, which collectively paint a picture of the molecule's chemical behavior. researchgate.netnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net For organoselenium compounds, the nature of these orbitals, including their localization and symmetry, dictates their role in chemical reactions.
Hardness and Softness: Chemical hardness (η) and its inverse, softness (S), are concepts derived from DFT that quantify the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. These descriptors are useful in the context of Hard and Soft Acid and Base (HSAB) theory to predict the outcome of reactions. Selenium is considered a soft atom, which influences the reactivity of the C-Se bond. wikipedia.org
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
| Chemical Hardness (η) | 2.35 eV |
| Chemical Softness (S) | 0.43 eV⁻¹ |
Reaction Mechanism Elucidation via Computational Studies
Computational chemistry, particularly DFT, plays a vital role in elucidating the mechanisms of organic reactions. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetics of different reaction pathways. This is particularly valuable for complex reactions involving organoselenium compounds, where experimental characterization of transient species can be challenging. acs.orgmdpi.com
For reactions involving 1-(Phenylselanyl)oct-1-en-4-one, such as nucleophilic additions to the carbonyl group or the α,β-unsaturated system, or reactions at the selenium atom, DFT calculations can provide detailed mechanistic insights. For instance, computational studies can help determine whether a reaction proceeds through a concerted or stepwise mechanism, and can rationalize the observed stereoselectivity or regioselectivity. The modeling of reaction pathways helps in understanding the role of catalysts, solvents, and substituent effects on the reaction outcomes. researchgate.net
Spectroscopic Property Prediction (e.g., Time-Dependent DFT for UV-Vis Spectra)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, including the prediction of UV-Vis absorption spectra. mdpi.commdpi.com This method can accurately predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the bands in an experimental spectrum. nih.govrsc.org
By applying TD-DFT to this compound, one can simulate its UV-Vis spectrum and assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. rsc.org This allows for a detailed understanding of how the different parts of the molecule—the phenylselanyl group, the double bond, and the carbonyl group—contribute to its electronic absorption properties. The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and comparison with experimental data is crucial for validation. mdpi.comnih.gov
Ab Initio Calculations for Understanding Selenium Bonding
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nsf.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a high level of accuracy for describing chemical bonding. acs.orgnsf.gov
In the context of organoselenium compounds, ab initio calculations are instrumental in providing a detailed understanding of the nature of the carbon-selenium (C-Se) bond. aps.org These calculations can accurately determine bond lengths, bond dissociation energies, and the electronic charge distribution around the selenium atom. nsf.gov The C-Se bond is known to be weaker and longer than the corresponding C-S and C-O bonds, a fact that can be quantified and rationalized through high-level ab initio calculations. wikipedia.org Furthermore, these methods can shed light on non-covalent interactions involving the selenium atom, such as hydrogen bonding, which can be significant in biological systems. rsc.org
Thermodynamic and Kinetic Modeling of Organoselenium Reactions
Computational modeling provides a powerful framework for understanding both the thermodynamic and kinetic aspects of chemical reactions. nih.gov
Kinetic Modeling: This focuses on the energy barriers (activation energies) that must be overcome for a reaction to proceed. illinois.edu By locating the transition state structures and calculating their energies, computational methods can predict reaction rates. youtube.com Kinetic control dictates that the product that is formed fastest (via the lowest energy barrier) will be the major product, especially at lower temperatures or under conditions where the reaction is irreversible. youtube.com For reactions with multiple possible pathways, comparing the activation energies allows for the prediction of the dominant reaction channel.
The interplay between thermodynamic and kinetic control is crucial in determining the outcome of many organic reactions. illinois.eduyoutube.com Computational modeling allows for the construction of detailed reaction coordinate diagrams that visualize these competing factors, providing a comprehensive understanding of the reactivity of organoselenium compounds like this compound.
Broader Implications and Future Research Directions
Advancements in Sustainable Organoselenium Chemistry
The field of organoselenium chemistry is increasingly aligning with the principles of green and sustainable chemistry, moving away from methods that have been criticized for their use of potentially toxic or environmentally harmful reagents. rsc.org Future research on the synthesis of 1-(phenylselanyl)oct-1-en-4-one and related compounds will prioritize the development of more eco-friendly protocols. researchgate.netbenthamscience.com
Key advancements in this area involve the use of alternative energy sources to drive reactions under milder conditions. mdpi.com These "enabling technologies" significantly reduce energy consumption and often lead to cleaner reaction profiles. Another major focus is the direct use of elemental selenium, which is abundant, stable, and less hazardous than many pre-activated selenium reagents. nih.gov Mechanochemistry, or the use of mechanical force to induce reactions, represents a promising solvent-free approach for the synthesis of organoselenium compounds. nih.gov
The table below summarizes emerging sustainable methods applicable to the synthesis of organoselenium compounds like vinyl selenides.
| Sustainable Method | Principle & Advantages | Potential for this compound Synthesis |
| Photochemistry | Uses visible light as a clean energy source to initiate reactions. Often allows for metal-free, mild reaction conditions. mdpi.com | Synthesis via light-induced radical-mediated domino reactions of alkynoates with diselenides. mdpi.com |
| Electrochemistry | Employs electrical current to drive redox reactions, avoiding chemical oxidants/reductants and reducing waste. mdpi.com | Potential for oxidative tandem cyclizations or functionalization of precursors under environmentally benign conditions. mdpi.com |
| Mechanochemistry | Involves grinding solid reactants together, often without any solvent (or with minimal liquid assistance), reducing waste and energy use. nih.gov | In-situ generation of selenium nucleophiles from elemental selenium and organic halides for direct selenation. nih.gov |
| Catalytic Processes | Utilizes catalysts (e.g., iron, copper) to enable efficient transformations with low reagent loadings, including the use of greener oxidants like H₂O₂. mdpi.comresearchgate.net | Iron-catalyzed addition of diaryl diselenides to terminal alkynes is a key step in forming the vinyl selenide (B1212193) moiety. mdpi.com |
| Flow Chemistry | Reactions are performed in a continuous stream, offering better control, safety, and efficiency. researchgate.net | Enables safer handling of reagents and intermediates, and facilitates scalable, automated synthesis. researchgate.netuottawa.ca |
These sustainable strategies aim to enhance the safety, efficiency, and environmental profile of organoselenium compound synthesis, making molecules like this compound more accessible for further study and application. rsc.orgumb.edu
Exploration of Novel Reactivity Modes for Selenated Enones
The this compound molecule contains two key reactive functionalities: the vinyl selenide and the enone system. Future research will undoubtedly focus on exploring novel transformations that leverage the unique electronic properties of this combination.
The enone moiety is a classic Michael acceptor, susceptible to conjugate addition (1,4-addition) by a wide range of nucleophiles. youtube.com This reactivity is fundamental for building molecular complexity. The presence of the phenylselanyl group at the β-position can modulate this reactivity. Furthermore, vinyl selenides can be oxidized to the corresponding vinyl selenones, which are highly reactive and versatile intermediates in organic synthesis. mdpi.com The oxidation is typically achieved using reagents like m-CPBA or Oxone®, the latter being a greener alternative. mdpi.com These vinyl selenones can participate in various cascade reactions, including Michael addition/intramolecular alkylation and cycloadditions, to form complex heterocyclic structures like γ-lactams and spirooxindole pyrrolizines. mdpi.com
The C(sp²)-Se bond itself is a site for further functionalization. For instance, organolithium reagents can induce nucleophilic substitution at the selenium atom, allowing for the introduction of new groups. beilstein-journals.org The alkyne-like character of the vinyl selenide also allows for participation in reactions like 1,3-dipolar cycloadditions. beilstein-journals.org
Future investigations could explore the following reactive pathways for selenated enones:
Tandem Reactions: Designing one-pot sequences where a conjugate addition to the enone is followed by a reaction involving the selenium moiety (or vice versa).
Asymmetric Catalysis: Developing enantioselective methods for reactions at the enone or for the synthesis of chiral, non-racemic selenated compounds. mdpi.com The development of chiral organoselenium catalysts is a rapidly growing field. mdpi.com
Oxidative Cyclizations: Using the selenium atom to direct intramolecular cyclization reactions, a powerful strategy for synthesizing complex cyclic and heterocyclic molecules. mdpi.comnih.gov
Cross-Coupling Reactions: Utilizing the vinyl selenide as a partner in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Predictive Modeling and Data-Driven Approaches in Organoselenium Synthesis
The synthesis of complex organic molecules has traditionally relied on expert knowledge and trial-and-error experimentation. nih.gov However, the rise of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape. nih.govresearchgate.net Data-driven modeling uses algorithms to learn from vast datasets of chemical reactions, enabling the prediction of reaction outcomes, retrosynthetic pathways, and optimal reaction conditions. nih.govtue.nl
For organoselenium chemistry, these predictive tools hold immense potential. Future research concerning this compound and its analogs could benefit significantly from:
Reaction Outcome Prediction: AI models, such as molecular transformers, can be trained on databases of organoselenium reactions to predict the likely product of a given set of reactants and reagents. This can accelerate the discovery of novel reactivity modes for selenated enones.
Condition Optimization: ML algorithms can recommend the optimal solvent, catalyst, temperature, and reagent ratios to maximize the yield and selectivity of a target synthesis, minimizing waste and experimental effort.
Retrosynthesis Planning: Data-driven tools can propose novel synthetic routes to target molecules like this compound, potentially uncovering more efficient or sustainable pathways that a human chemist might overlook. nih.gov
Property Prediction: Computational (in silico) studies can predict the biological or material properties of novel organoselenium compounds before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of molecules with the most promising characteristics, such as antioxidant activity or enzyme inhibition. nih.govrsc.org
While creating large, high-quality datasets for the specialized area of organoselenium chemistry is a challenge, the integration of data-driven approaches will undoubtedly empower chemists to design and execute syntheses with greater precision and efficiency. youtube.comnih.gov
Scalability and Industrial Relevance through Flow Chemistry
For any chemical compound to move from a laboratory curiosity to a commercially viable product, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reactions are conducted in a continuously flowing stream rather than in a traditional batch reactor, is a key enabling technology for achieving this. uottawa.canih.gov
The application of flow chemistry to the synthesis of organoselenium compounds like this compound offers several distinct advantages over batch processing.
| Benefit of Flow Chemistry | Description | Relevance to Organoselenium Synthesis |
| Enhanced Safety | The small internal volume of a flow reactor means that only a tiny amount of material is reacting at any given moment, minimizing the risk associated with handling hazardous reagents or managing highly exothermic reactions. uottawa.canih.gov | Organoselenium reagents can be toxic or have unpleasant odors; containing them within a closed-loop flow system improves operator safety. researchgate.net |
| Superior Process Control | Flow reactors offer exceptional control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility and selectivity. nih.gov | Precise temperature control can prevent side reactions and decomposition, leading to cleaner products and higher yields. |
| Improved Efficiency | Rapid heat and mass transfer in microreactors can accelerate reaction rates dramatically. uottawa.ca This allows for a significant reduction in reaction times compared to batch methods. | Reactions that might take hours in a flask could potentially be completed in minutes in a flow system. |
| Facilitated Scalability | Scaling up production in flow chemistry is often achieved by "numbering up" (running multiple reactors in parallel) or simply running the system for a longer duration, which is more straightforward than re-engineering large batch reactors. nih.gov | Provides a direct pathway from laboratory-scale synthesis to pilot-plant or industrial-scale production. researchgate.net |
| Automation & Multi-step Synthesis | Flow systems can be readily automated and can "telescope" multiple reaction steps into a single, continuous sequence, eliminating the need for manual workup and isolation of intermediates. noelresearchgroup.comthieme.de | A multi-step synthesis to produce this compound could be streamlined into an automated, end-to-end process. |
The integration of flow chemistry is pivotal for enhancing the industrial relevance of organoselenium compounds. researchgate.net By making their synthesis safer, more efficient, and scalable, this technology paves the way for their potential use in materials science, agriculture, or pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
